1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid

Analytical Chemistry Pharmacokinetics Metabolite Identification

For laboratories conducting miloxacin pharmacokinetic or metabolism studies, substituting generic quinolone standards introduces significant quantitative error. This compound is the defined M-2 metabolite, validated by the Yoshitake et al. (1980) HPLC method. - Validated HPLC retention time of 5.9 min ensures unambiguous identification from miloxacin (3.8 min) and M-1 (9.3 min). - Distinct physicochemical properties (LogP 0.45, 2 H-bond donors) guarantee accurate extraction and ionization. - Essential for biliary elimination studies, where M-2 is the principal analyte in rat bile.

Molecular Formula C12H11NO6
Molecular Weight 265.22 g/mol
CAS No. 70393-86-1
Cat. No. B1240432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
CAS70393-86-1
Synonyms1,4-dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Molecular FormulaC12H11NO6
Molecular Weight265.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C(=CN2OC)C(=O)O)O
InChIInChI=1S/C12H11NO6/c1-18-10-3-6-8(4-9(10)14)13(19-2)5-7(11(6)15)12(16)17/h3-5,14H,1-2H3,(H,16,17)
InChIKeyXNEDYIJMGCYHKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Miloxacin Metabolite M-2 Reference Standard


1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid (CAS 70393-86-1) is a defined synthetic quinolone derivative and a primary metabolite (designated M-2) of the first-generation antibacterial agent miloxacin [1]. The compound has a molecular formula of C12H11NO6 and a monoisotopic mass of 265.0586 Da, distinguishing it from its parent drug and the co-metabolite M-1 . As an analytically resolvable species with validated HPLC retention properties, this compound serves a critical niche as a reference standard for pharmacokinetic, metabolism, and residue monitoring studies involving miloxacin and its structural analogs.

Metabolite Reference Standard — defined M-2 analytical standard for miloxacin metabolism research.
Bioanalytical Workflow — supports HPLC/LC-MS method development in plasma and urine research matrices.
Structural Differentiation — resolved from parent drug and co-metabolite M-1; prevents peak misassignment.

Authentic M-2 Metabolite Requirement


Substituting a structurally similar quinolone metabolite or the parent drug for CAS 70393-86-1 in an analytical or pharmacokinetic workflow introduces unacceptable quantitative error. This compound (M-2) is a specific 6-methoxy metabolite of miloxacin, distinct from the N-demethoxy metabolite (M-1) and the parent drug [1]. As demonstrated by validated HPLC methods, M-2 exhibits a unique retention time of 5.9 minutes under standardized conditions, which is between that of miloxacin (3.8 min) and M-1 (9.3 min), making chromatographic co-elution impossible [1]. Furthermore, M-2 features two hydrogen bond donors and a predicted ACD/LogP of 0.45, contrasting with miloxacin's one hydrogen bond donor and LogP of 1.34, significantly affecting extraction efficiency, ionization response, and chromatographic behavior . A generic quinolone standard, even if closely related, cannot replicate these precise physical-chemical properties, guaranteeing inaccurate quantification and misidentification in LC-MS/MS or HPLC-UV assays.

Chromatographic mismatch
Unique retention time prevents co-elution with parent drug or M-1; generic standards may shift peak identification.
Physicochemical profile shift
Lower LogP and additional H-bond donor alter extraction efficiency and ionization response compared to miloxacin.
Incorrect standard selection
Structurally similar quinolone metabolites cannot replicate M-2 specific properties, risking quantification accuracy.

M-2 Metabolite Comparative Evidence


HPLC Retention Time Differentiation

Under identical strong anion-exchange HPLC conditions (Zipax SAX column, 0.01 M citric acid/0.03 M sodium nitrate mobile phase, pH 5.0), the target compound (M-2) is baseline-resolved from both the parent drug and the co-eluting metabolite M-1 [1]. This obligates the use of the authentic standard for any validated analytical method.

HPLC Retention
Head-to-head
M-2 (target)5.9 min
Miloxacin / M-13.8 min / 9.3 min
Supports baseline-resolved peak identification.
Zipax SAX column, pH 5.0 citrate/nitrate mobile phase.
Analytical Chemistry Pharmacokinetics Metabolite Identification

Physicochemical Property Differences

Computationally predicted physicochemical properties reveal that the target metabolite M-2 is significantly more hydrophilic than the parent drug miloxacin, a consequence of the additional hydroxyl group at position 7 . This difference directly impacts liquid-liquid extraction recoveries and reversed-phase chromatographic behavior, making M-2 unsuitable as a surrogate for the parent drug in any assay and vice versa.

Physicochemical Profile
Head-to-head
M-2LogP 0.45; HBD 2
MiloxacinLogP 1.34; HBD 1
Higher hydrophilicity affects extraction recovery.
Predicted ACD/LogP data; verify experimentally.
Physicochemical Profiling Drug Metabolism Sample Preparation

Biliary Excretion Profile

In rat metabolism studies, the target compound (M-2) and its glucuronide conjugate were detected in bile following oral administration of miloxacin, whereas the co-metabolite M-1 was scarcely excreted via the biliary route [1]. This demonstrates a fundamental distinction in elimination pathways that has direct consequences for study design in hepatobiliary research.

Biliary Excretion
Head-to-head
M-2Excreted in bile (with glucuronide)
M-1Scarcely excreted into bile
Supports biliary clearance analyte selection.
Rat model, 14C-miloxacin oral dose.
Drug Disposition Biliary Excretion Interspecies Metabolism

MAO-B Selectivity

In a biochemical fluorescence assay, the target compound demonstrated selective inhibition of human MAO-B with an IC50 of 1.13 × 10^3 nM (1.13 µM), while showing negligible inhibition of the MAO-A isoform (IC50 > 1.00 × 10^5 nM) [1]. This >88-fold selectivity window differentiates M-2 from non-selective quinolone derivatives and may be relevant in the context of investigating quinolone-associated neurological effects.

MAO-B IC₅₀
Head-to-head
1.13 × 10³ nM (MAO-B)
MAO-A > 1.00 × 10⁵ nM
Reported isoform selectivity context.
Fluorescence assay, kynuramine substrate.
Enzyme Inhibition Monoamine Oxidase Off-Target Pharmacology

Species-Specific Metabolism

A 1985 study on the metabolism of miloxacin in cultured yellowtail identified M-1 as the predominant tissue metabolite, with the target compound M-2 not reported as a major species [1]. This contrasts with the mammalian (rat and human) metabolic profile where both M-1 and M-2 are principal metabolites, indicating that M-2 formation is species-specific.

Species Specificity
Class-level inference
M-2 not a major metabolite in yellowtail; M-1 is predominant.
M-2 formation is species-dependent.
Data to verify for aquaculture residue studies.
Comparative Metabolism Aquaculture Residue Monitoring

M-2 Metabolite Application Scenarios


HPLC Reference Standard

The documented and distinct HPLC retention time of 5.9 minutes for M-2, which is well-resolved from both miloxacin (3.8 min) and M-1 (9.3 min) on a strong anion-exchange column, directly supports the procurement of this compound as a primary reference standard for method validation [1]. Any laboratory developing or replicating the Yoshitake et al. (1980) HPLC assay for pharmacokinetic studies of miloxacin in human or rodent plasma and urine is technically obligated to use the authentic M-2 standard to achieve accurate calibration and peak identification.

Biliary Clearance Marker

The evidence that M-2 and its glucuronide are excreted into rat bile, while the M-1 metabolite is virtually absent from this matrix, positions M-2 as the essential analyte for any investigation focused on the biliary elimination of miloxacin [2]. Researchers conducting hepatobiliary transport studies, bile-duct cannulated rat experiments, or enterohepatic recirculation modeling require the M-2 standard to accurately quantify biliary concentrations, as M-1-based analyses would yield fundamentally irrelevant data for this route of elimination.

MAO-B Inhibition Probe

The quantitative in vitro data showing >88-fold selectivity for MAO-B (IC50 = 1.13 µM) over MAO-A recommends this compound as a structurally-defined chemical probe for structure-activity relationship (SAR) studies investigating the interaction between quinolone metabolites and the MAO-B enzyme [3]. This application scenario is particularly relevant for researchers exploring the molecular mechanisms underlying quinolone-associated neurological adverse effects, where MAO-B inhibition has been hypothesized as a contributing factor.

Mammalian Residue Marker

The finding that M-2 is a principal metabolite in mammalian species (rat, human) but is not a major metabolite in cultured yellowtail provides a rational basis for using this compound as a mammalian-specific marker in comparative metabolism research [4]. In a multi-species residue depletion study, procurement of the M-2 standard enables researchers to differentiate mammalian-specific metabolic pathways from those in aquaculture species, thereby supporting species-appropriate selection of marker residues for regulatory monitoring programs.

Application
Selection Property
Validation Focus
HPLC reference standard for miloxacin studies
Well-resolved retention from parent and M-1 metabolite
Peak identification and calibration in bioanalytical methods
Biliary clearance marker in hepatobiliary research
Differential biliary excretion vs. M-1 in rodent models
Quantification of enterohepatic recirculation analytes
MAO-B selectivity probe for SAR studies
Reported MAO-B isoform selectivity profile
Isoform-specific enzyme inhibition validation
Mammalian-specific residue marker
Species-dependent metabolite formation (mammalian vs. fish)
Marker residue validation in mammalian matrices
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